molecular formula C13H18FNOS B6985525 N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine

N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine

Cat. No.: B6985525
M. Wt: 255.35 g/mol
InChI Key: XSZHUDGPOTWYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine is an organic compound characterized by the presence of an ethoxy group, a fluorine atom, and a thietane ring

Properties

IUPAC Name

N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNOS/c1-2-16-13-4-3-10(5-12(13)14)6-15-7-11-8-17-9-11/h3-5,11,15H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZHUDGPOTWYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2CSC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine typically involves multiple steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane derivative, under basic conditions.

    Introduction of the Ethoxy and Fluorine Substituents: The ethoxy and fluorine groups can be introduced via electrophilic aromatic substitution reactions on a benzene ring.

    Coupling Reaction: The final step involves coupling the thietane ring with the substituted benzene derivative using a suitable amine coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thietane ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: The presence of the thietane ring and fluorine atom can impart unique properties to materials, making this compound useful in developing advanced materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine
  • N-[(4-ethoxy-3-chlorophenyl)methyl]-1-(thietan-3-yl)methanamine
  • N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thiolan-3-yl)methanamine

Uniqueness

N-[(4-ethoxy-3-fluorophenyl)methyl]-1-(thietan-3-yl)methanamine is unique due to the combination of the ethoxy group, fluorine atom, and thietane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.